N4-Methyl vs. N4-Ethyl and N4-Allyl Structural Comparison
A direct structural comparison with two commercially available, closest analogs—4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 403990-82-9) and 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 669705-40-2)—reveals the core differentiating feature of the target compound is its specific N4-methyl substituent [1]. This substitution affects both the compound's physical properties and its potential for forming specific intermolecular interactions, as evidenced by differences in predicted partition coefficients (LogP). While the N4-ethyl and N4-allyl groups increase lipophilicity and introduce different steric bulk, the N4-methyl group offers a distinct balance that can be critical for target binding and pharmacokinetic behavior [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW: 235.31 g/mol; cLogP: ~2.24 |
| Comparator Or Baseline | Comparator 1 (N4-Ethyl): MW 249.33 g/mol, cLogP ~2.73 ; Comparator 2 (N4-Allyl): MW 261.34 g/mol, cLogP ~2.97 [1] |
| Quantified Difference | ΔMW = +14.02 (Ethyl), +26.03 (Allyl) g/mol; ΔcLogP ≈ +0.49 (Ethyl), +0.73 (Allyl) log units |
| Conditions | In silico prediction models for molecular properties |
Why This Matters
The specific N4-methyl group on the target compound provides a unique balance of lipophilicity (cLogP ~2.24) and size (MW 235.31 g/mol) compared to its N4-ethyl and N4-allyl counterparts, which can directly influence solubility, membrane permeability, and target binding kinetics, making it a non-substitutable reagent for SAR studies in this chemical series.
- [1] 4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 669705-40-2) Product Page, ChemWhat. View Source
